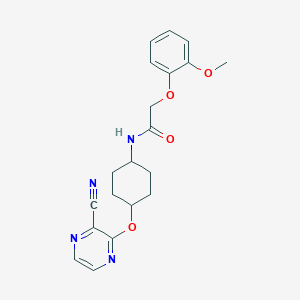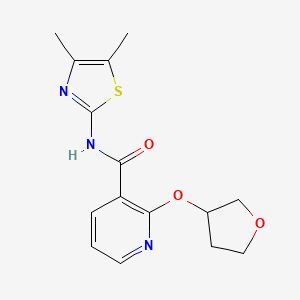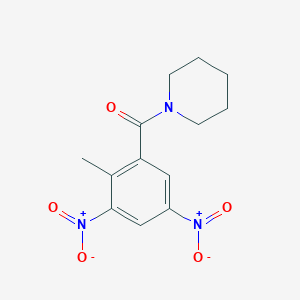
1-(2-Methyl-3,5-dinitrobenzoyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kinetics and Mechanism of Piperidine Reactions
Formation of Intermediate Complexes The kinetics of the formation of intermediate complexes in reactions involving piperidine have been studied extensively. For instance, the reaction between methyl 4-methoxy-3,5-dinitrobenzoate and piperidine in dimethyl sulfoxide shows the formation of an intermediate complex, which was confirmed through visible absorption spectroscopy. The rate and equilibrium constants of this intermediate were determined using a stopped-flow spectrophotometer, highlighting the base-catalyzed nature of the intermediate formation and the rate-limiting proton transfer between the zwitterionic complex and its conjugate base .
Solvent Effects on Reaction Kinetics The influence of solvents on the reaction kinetics of piperidine with methyl 2,4-dichloro-3,5-dinitrobenzoate has been investigated. Different solvents, including alcohols, acetonitrile, dimethyl sulfoxide, dioxane, and benzene, affect the reaction rate by altering the solvation of the amine and the intermediate. The study suggests that alcohols weaken intramolecular hydrogen bonding, non-polar solvents enhance it, and dipolar aprotic solvents solvate the amine and intermediate differently. These findings are crucial for understanding the microscopic environment's role in chemical processes .
Molecular Structure Analysis The conformation of N-methyl-4-piperidyl 2,4-dinitrobenzoate has been elucidated through crystallography. The molecule adopts an equatorial conformation in the solid state, with the carboxylate group orthogonal to the aromatic ring, which is a deviation from other 2,4-dinitrobenzoates. This unique orientation and the shorter piperidyl-ester C-O bond distance suggest a reduced electron demand from the orthogonal ester group .
Nucleophilic Substitution Reactions The nucleophilic substitution reactions of methyl 2,4-dichloro-3,5-dinitrobenzoate with various amines, including piperidine, have been characterized. The rate constants and thermodynamic parameters indicate that these reactions are not amine catalyzed and are significantly influenced by the solvent and amine nature. Spectroscopic methods such as UV, IR, 1H NMR, and elemental analysis confirm the aminodechlorination at specific carbon positions .
Synthesis and Bioactivity The synthesis of novel piperidine derivatives has been reported, with potential applications in the central nervous system. For example, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime was synthesized and characterized, revealing a nonplanar molecule with a chair conformation for the piperidine ring. Bioassays indicated that this compound exhibits broad inhibitory activities against fungi .
Hydrogen-Bonded Complexes The structural and spectroscopic properties of hydrogen-bonded complexes involving piperidine derivatives have been explored. A complex of 2-(hydroxymethyl)-1-methyl-piperidine with p-hydroxybenzoic acid and water was characterized using X-ray diffraction, FTIR, and NMR spectroscopy. The study provides insights into the hydrogen bonding interactions and the influence of donor-acceptor groups on the complex's properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications
Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidines] : Research by Bauer et al. (1976) explored the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] with potential applications in the central nervous system. This synthesis was prompted by the recognition of a specific moiety common to certain antidepressants (Bauer et al., 1976).
Fluorescence-Tagged Histamine H3 Receptor Ligands : Amon et al. (2007) developed various (3‐phenoxypropyl)piperidine derivatives coupled to fluorescent moieties as novel histamine H3 receptor ligands. These compounds display high histamine H3 receptor affinities and may aid in understanding the binding site on the receptor (Amon et al., 2007).
Anticancer Agents : Suresh et al. (2016) synthesized a series of 3-hydroxy-7-isocyano-6-oxo-8-phenyl-2-(substitutedphenyl(piperidin-1-yl)methyl)-6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]-pyridine-9-carbonitrile compounds with significant antimicrobial activity, indicating their potential as anticancer agents (Suresh et al., 2016).
Chemical Interactions and Structure Studies
Hydrogen Bonding Studies : Smith and Wermuth (2010) investigated the hydrogen bonding in proton-transfer compounds of isonipecotamide with various nitro-substituted benzoic acids, including 3,5-dinitrobenzoic acid. These studies enhance understanding of molecular assembly and hydrogen bonding motifs (Smith & Wermuth, 2010).
Nucleophilic Substitution Reactions : Fathalla and Hamed (2006) studied the kinetics of nucleophilic substitution reactions of methyl 2,4-dichloro-3,5-dinitrobenzoate with piperidine, revealing insights into the reaction mechanisms and the influence of solvent and amine nature (Fathalla & Hamed, 2006).
Crystal Structure Studies : Thimmegowda et al. (2009) synthesized and studied the crystal structure of 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one, providing valuable data for molecular modeling and biological studies (Thimmegowda et al., 2009).
Safety and Hazards
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there may be future research and development in this area.
Eigenschaften
IUPAC Name |
(2-methyl-3,5-dinitrophenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-9-11(13(17)14-5-3-2-4-6-14)7-10(15(18)19)8-12(9)16(20)21/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUIMWZLXPIUTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2550858.png)
![N-[(furan-2-yl)methyl]-3-(1-{[(2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide](/img/structure/B2550859.png)
![N-[3-(1,3-benzothiazole-6-carbonylamino)pyridin-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2550860.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2550862.png)
![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2550867.png)

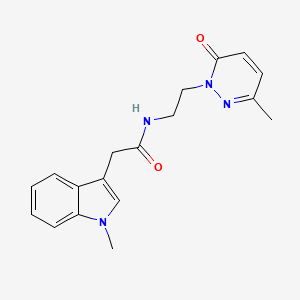
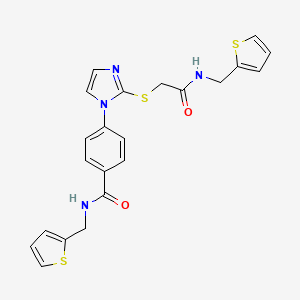
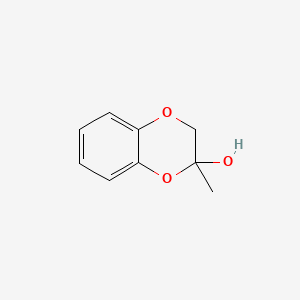
![Lithium 1-ethyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2550874.png)
